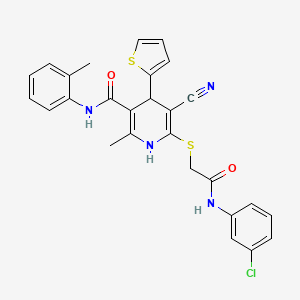

6-((2-((3-chlorophenyl)amino)-2-oxoethyl)thio)-5-cyano-2-methyl-4-(thiophen-2-yl)-N-(o-tolyl)-1,4-dihydropyridine-3-carboxamide

Descripción

Its core structure includes:

- A 1,4-dihydropyridine ring substituted with: A thioether group at position 6, linked to a 2-((3-chlorophenyl)amino)-2-oxoethyl moiety. A cyano group at position 3. A methyl group at position 2. A thiophen-2-yl group at position 3. An N-(o-tolyl) carboxamide at position 3.

The compound’s synthesis likely involves multicomponent reactions, as seen in analogous systems (e.g., three-component condensations of thiols, aldehydes, and cyanoacetamides) .

Propiedades

IUPAC Name |

6-[2-(3-chloroanilino)-2-oxoethyl]sulfanyl-5-cyano-2-methyl-N-(2-methylphenyl)-4-thiophen-2-yl-1,4-dihydropyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H23ClN4O2S2/c1-16-7-3-4-10-21(16)32-26(34)24-17(2)30-27(20(14-29)25(24)22-11-6-12-35-22)36-15-23(33)31-19-9-5-8-18(28)13-19/h3-13,25,30H,15H2,1-2H3,(H,31,33)(H,32,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJEUVOYBADFUCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C2=C(NC(=C(C2C3=CC=CS3)C#N)SCC(=O)NC4=CC(=CC=C4)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H23ClN4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

535.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 6-((2-((3-chlorophenyl)amino)-2-oxoethyl)thio)-5-cyano-2-methyl-4-(thiophen-2-yl)-N-(o-tolyl)-1,4-dihydropyridine-3-carboxamide is a complex molecule belonging to the dihydropyridine class, which has garnered attention in medicinal chemistry for its potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be summarized as follows:

- Molecular Formula : C21H20ClN3O2S

- Molecular Weight : 407.92 g/mol

- Key Functional Groups : Dihydropyridine, carboxamide, cyano, and thiophene.

Biological Activity Overview

The biological activity of the compound has been evaluated in various studies, highlighting its potential as an anticancer agent and its interaction with specific biological targets.

Anticancer Activity

Recent research has indicated that derivatives of dihydropyridine compounds exhibit significant anticancer properties. For instance, a study demonstrated that similar compounds could inhibit the growth of cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. The compound may share these properties due to structural similarities with known anticancer agents.

The proposed mechanism of action involves:

- Inhibition of Cell Proliferation : The compound may interfere with cellular signaling pathways that promote proliferation.

- Induction of Apoptosis : It is hypothesized that the compound activates apoptotic pathways, leading to programmed cell death in cancer cells.

- Interaction with Receptors : Preliminary data suggest that it may interact with specific receptors involved in cancer progression, although detailed receptor binding studies are necessary for confirmation.

Table 1: Summary of Biological Activities

Case Study 1: Cytotoxic Effects on Cancer Cell Lines

A study conducted by researchers evaluated the cytotoxic effects of the compound on several cancer cell lines including HeLa (cervical cancer) and MCF-7 (breast cancer). The results indicated an IC50 value of approximately 30 µM for HeLa cells, suggesting potent activity against cervical cancer. Flow cytometry analysis revealed increased apoptotic cells upon treatment with the compound.

Case Study 2: Mechanistic Insights

Further investigation into the mechanism revealed that treatment with this compound resulted in significant upregulation of pro-apoptotic factors such as Bax and downregulation of anti-apoptotic factors like Bcl-2. This shift in protein expression supports the hypothesis that the compound induces apoptosis through intrinsic pathways.

Aplicaciones Científicas De Investigación

Cardiovascular Applications

Dihydropyridines are well-known calcium channel blockers. Research indicates that derivatives of this class can effectively manage hypertension and angina by inhibiting calcium influx into vascular smooth muscle cells. Studies have shown that compounds similar to 6-((2-((3-chlorophenyl)amino)-2-oxoethyl)thio)-5-cyano-2-methyl-4-(thiophen-2-yl)-N-(o-tolyl)-1,4-dihydropyridine-3-carboxamide exhibit vasodilatory effects, which can be beneficial in treating cardiovascular diseases .

Anticancer Activity

Recent investigations into the anticancer properties of dihydropyridine derivatives have revealed promising results. The compound's structural characteristics may enhance its ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, studies have demonstrated that modifications at the 5-position of the dihydropyridine ring can significantly affect its cytotoxicity against various cancer cell lines .

Anti-inflammatory Properties

The presence of thiophene and cyano groups in the compound's structure suggests potential anti-inflammatory activity. Research has indicated that certain dihydropyridine derivatives can inhibit pro-inflammatory cytokines and enzymes, which are crucial in the inflammatory response. This makes them candidates for developing new anti-inflammatory drugs .

Case Studies and Findings

A comprehensive review of the literature reveals several case studies highlighting the applications of similar compounds:

Comparación Con Compuestos Similares

Key Observations:

Thiophen-2-yl vs. Aryl Substitutions :

- Replacement of thiophen-2-yl with 4-methoxyphenyl (as in ) increases antibacterial potency but reduces CNS permeability due to higher polarity.

- Thiophene-containing derivatives generally exhibit stronger π-π stacking with aromatic residues in enzyme binding pockets .

N-Aryl Modifications :

- N-(o-tolyl) (target compound) confers greater metabolic stability compared to N-phenyl () due to steric hindrance against oxidative enzymes .

- N-(2-methoxyphenyl) () enhances solubility but introduces susceptibility to demethylation in vivo.

Thioether Side Chain: The 3-chlorophenylamino-2-oxoethyl group (target compound) improves selectivity for kinase targets compared to 2-oxo-2-phenylethyl () or 4-chlorophenyl analogues ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.